methanone CAS No. 67534-85-4](/img/structure/B2748579.png)

[3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

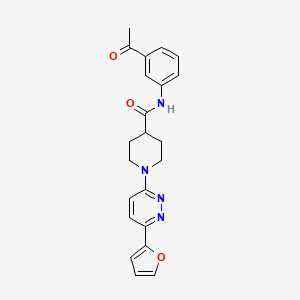

3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone is a synthetic compound that is widely used in various scientific research applications. It is a colorless, odourless and crystalline compound that can be synthesized from various organic and inorganic precursors. This compound has been studied extensively in recent years due to its unique properties and potential applications in medicine and other fields.

Scientific Research Applications

Catalysis and Synthetic Applications

- Efficient Synthesis of Heterocyclic Compounds : Research demonstrates the use of DABCO (1,4-diaza-bicyclo[2.2.2]octane) as an efficient catalyst for the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl)methanone. This one-pot condensation offers excellent yield and short reaction time, indicating potential for synthesizing complex heterocyclic structures in drug discovery and development (Salari, Mosslemin, & Hassanabadi, 2017).

Biological Activity and Pharmacological Potential

- β-Amyloid Aggregation Inhibition : A study on the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a compound related to "3-(Bromomethyl)-1-benzofuran-2-ylmethanone", showed potent inhibition of β-amyloid aggregation. This suggests potential therapeutic applications in Alzheimer's disease treatment (Choi, Seo, Son, & Kang, 2003).

Antioxidant Properties

- Synthesis and Evaluation of Antioxidant Properties : Research on the synthesis of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its bromine derivatives has highlighted significant in vitro antioxidant activities. These compounds, synthesized from reactions including bromination and demethylation, have shown potential as antioxidants, suggesting their usefulness in preventing oxidative stress-related diseases (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Carbonic Anhydrase Inhibition

- Novel Bromophenols as Carbonic Anhydrase Inhibitors : A study synthesized novel bromophenols, including natural products, and evaluated their inhibitory properties against human cytosolic carbonic anhydrase II. Some of these compounds showed effective inhibitory activity, indicating potential for developing new treatments for conditions like glaucoma and epilepsy (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Clathrate Formation and Molecular Interactions

- Edge-to-Face Interaction in Clathrate Formation : Research on theclathrate hosts based on derivatives of benzofuran and benzoylindoline with benzene guests reveals the significance of edge-to-face interaction between aromatic rings. This interaction is crucial for both the formation of the inclusion complexes with benzene and the host-host interactions, demonstrating the potential for designing new clathrate materials with specific molecular recognition capabilities (Eto, Yamaguchi, Shinohara, Ito, Yoshitake, & Harano, 2011).

These studies collectively highlight the versatility of "3-(Bromomethyl)-1-benzofuran-2-ylmethanone" and related compounds in synthetic chemistry, potential pharmacological applications, and the study of molecular interactions. The research underscores the importance of continued exploration into the synthesis and application of complex organic molecules for therapeutic and material science advancements.

properties

IUPAC Name |

[3-(bromomethyl)-1-benzofuran-2-yl]-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrClO2/c17-9-13-12-3-1-2-4-14(12)20-16(13)15(19)10-5-7-11(18)8-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLMSCCVBGOHBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2748503.png)

![2-Chloro-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B2748506.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2748507.png)

![1-Oxaspiro[4.5]decan-4-amine](/img/structure/B2748512.png)

![2-{[(4-methylphenyl)amino]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2748515.png)